molecular formula C14H19BFNO4 B7955421 Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7955421
M. Wt: 295.12 g/mol
InChI Key: OYHAQBNAYVQNNV-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Borylation: Introduction of the boronic ester group using a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Halogenation or alkylation of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group will yield a nitro compound, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug design, particularly in the development of anticancer agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic ester group can also interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the amino group.

    Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl: Similar structure but with different substituents on the benzene ring.

Uniqueness

Methyl 3-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both an amino group and a boronic ester group on the benzene ring

Properties

IUPAC Name

methyl 3-amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(17)11(9)16/h6-7H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHAQBNAYVQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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